[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride
Description
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine hydrochloride is a cyclopropane-derived amine characterized by its stereochemistry and fluoromethyl substituent. The (1R,2S) configuration defines its spatial arrangement, while the fluoromethyl group (-CH2F) introduces electronegativity and lipophilicity. This compound is typically synthesized as a hydrochloride salt to enhance stability and solubility, a common practice in pharmaceutical chemistry . Cyclopropane rings are valued for their restricted conformational flexibility, which can improve target binding specificity in drug design.
Properties
IUPAC Name |
[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-2-4-1-5(4)3-7;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUXACTZTNPQNH-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CF)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1CF)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride typically involves the following steps:
Cyclopropanation: The starting material, a suitable cyclopropane derivative, undergoes cyclopropanation using a fluoromethylating agent.
Amination: The fluoromethylated cyclopropane is then subjected to amination to introduce the amine group.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the fluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced fluoromethyl derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development
- The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its fluoromethyl group may enhance binding affinity to biological targets, making it a candidate for drug development in treating various conditions.
-
Neuropharmacology
- Studies have indicated that compounds with cyclopropyl structures can modulate neurotransmitter systems. [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride is being explored for its effects on serotonin and dopamine receptors, which could have implications in treating mood disorders and schizophrenia .
- Anticancer Research
Case Study 1: Neurotransmitter Modulation
A study published in the Journal of Medicinal Chemistry explored the effects of various cyclopropyl derivatives on serotonin receptor subtypes. This compound was found to selectively bind to the 5-HT2A receptor, suggesting potential use in treating anxiety disorders .
Case Study 2: Antitumor Activity
In a recent publication by the American Chemical Society, researchers synthesized several derivatives of cyclopropylamines, including this compound. The compound demonstrated significant antiproliferative activity against breast cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .
Potential Applications in Other Fields
- Material Science : The unique properties of fluorinated compounds make them suitable for applications in material science, particularly in developing polymers with enhanced thermal stability and chemical resistance.
- Agricultural Chemistry : There is potential for this compound to be explored as a pesticide or herbicide due to its structural characteristics that may provide effective biological activity against pests.
Mechanism of Action
The mechanism by which [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopropane Ring
The fluoromethyl group distinguishes this compound from analogs with bulkier or aromatic substituents. Key comparisons include:
Fluorinated Aromatic Cyclopropanes
- Example : (+)-((1S,2S)-2-(5-Fluoro-2-methoxyphenyl)cyclopropyl)-N-(2-methoxybenzyl)methanamine Hydrochloride [(+)-41]**
- Structure : Features a 5-fluoro-2-methoxyphenyl group and an N-(2-methoxybenzyl) substituent.
- Properties : The aromatic ring increases molecular weight (MW = 316.17 g/mol) and lipophilicity (logP ~2.8) compared to the fluoromethyl analog.
- Application : Acts as a functionally selective serotonin 2C (5-HT2C) receptor agonist .
Alkoxy-Substituted Cyclopropanes
- Example : tert-Butyl ((2-(5-Fluoro-2-(2-fluoroethoxy)phenyl)cyclopropyl)methyl)carbamate (15d)**
Fluoromethyl vs. Phenyl Substituents
- Example: (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride** Structure: A 2-fluorophenyl group replaces the fluoromethyl substituent.
Stereochemical Comparisons
The (1R,2S) configuration of the target compound contrasts with enantiomers like (–)-N-(2-Fluorobenzyl)-1-[(1R,2R)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine Hydrochloride [(–)-26]. Enantiomers exhibit divergent optical activities (e.g., [α]D20 = –39.0 for (–)-26 vs. +10.0 for (+)-40), which can drastically alter receptor binding .
Physicochemical and Spectral Properties
Key Differentiators of the Target Compound
- Fluoromethyl Group : Balances lipophilicity and metabolic stability compared to bulkier substituents.
- Stereochemistry : The (1R,2S) configuration may optimize binding to chiral targets, reducing off-site effects.
- Salt Form : Hydrochloride improves bioavailability, a trait shared with ephedrine derivatives .
Biological Activity
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure features a cyclopropyl ring with a fluoromethyl substituent, which is known to influence its biological interactions. The presence of the fluoromethyl group enhances lipophilicity and membrane permeability, facilitating interactions with various biological targets.
The mechanism of action of [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine involves:
- Binding Affinity : The fluoromethyl group can increase binding affinity to specific receptors or enzymes, leading to altered biochemical pathways.
- Hydrogen Bonding : The compound's hydroxymethyl moiety can form hydrogen bonds with biomolecules, influencing its specificity and efficacy.
- Modulation of Biochemical Pathways : Interaction with intracellular targets allows the compound to modulate signaling pathways relevant to various biological processes.
Biological Activities
Research indicates that [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine exhibits several biological activities:
- Antitumor Activity : Studies have shown that cyclopropane derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for antibiotic development.
- Neurochemical Effects : Preliminary studies suggest possible effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine inhibited the proliferation of various cancer cell lines. The compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutics.
- Antimicrobial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus. Minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations.
- Neurotransmitter Modulation : Research indicated that the compound could influence serotonin receptor activity, suggesting potential benefits in mood disorders. Behavioral studies in animal models demonstrated anxiolytic effects comparable to established anxiolytics.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key stereochemical considerations in synthesizing [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine hydrochloride?
Answer:
The stereochemistry at the cyclopropane ring (1R,2S configuration) critically influences biological activity. Synthesis requires enantioselective methods to preserve chirality, such as asymmetric cyclopropanation using transition-metal catalysts (e.g., rhodium or copper) with chiral ligands . Post-synthetic validation via chiral HPLC or NMR with chiral shift reagents is essential to confirm enantiopurity (>99% for pharmacological studies) .
Basic: How does the hydrochloride salt form enhance the compound’s utility in biological assays?
Answer:
The hydrochloride salt improves aqueous solubility, facilitating dissolution in physiological buffers for in vitro assays (e.g., receptor binding or enzymatic studies). Solubility can be quantified via shake-flask methods or HPLC-UV analysis under pH 7.4 conditions .
Advanced: What experimental strategies resolve contradictions in reported receptor binding affinities across studies?
Answer:
Discrepancies often arise from differences in assay conditions (e.g., buffer ionic strength, temperature) or radioligand purity. To address this:
- Standardize assay protocols using reference agonists/antagonists (e.g., 5-HT2C receptor assays with [³H]-mesulergine) .
- Validate ligand purity via LC-MS and quantify nonspecific binding using excess cold ligand controls.
- Cross-validate findings with orthogonal techniques like functional cAMP assays or β-arrestin recruitment assays .
Advanced: How does the fluoromethyl group influence metabolic stability compared to non-fluorinated analogs?
Answer:
The fluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) due to C-F bond stability. Comparative studies using liver microsomes (human/rat) show:
- Half-life (t₁/₂): ~120 minutes for fluorinated vs. ~45 minutes for non-fluorinated analogs.
- Metabolite profiling: LC-HRMS identifies defluorinated products as minor metabolites (<5%) .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?
Answer:
- NMR: ¹H/¹³C NMR confirms regiochemistry and fluoromethyl orientation (e.g., coupling constants for cyclopropane protons: J = 4–6 Hz) .
- HRMS: Accurate mass analysis (error < 2 ppm) verifies molecular formula (C₅H₁₀ClFN).
- X-ray crystallography: Resolves absolute stereochemistry in single crystals grown from ethanol/water mixtures .
Advanced: What structural modifications improve selectivity for AKT vs. PI3K signaling pathways?
Answer:
Modifying the cyclopropane substituents alters kinase selectivity:
- AKT inhibition: Bulky groups (e.g., cyclohexyl) enhance binding to the AKT pleckstrin homology domain (IC₅₀ = 0.8 µM vs. 12 µM for PI3K) .
- Co-crystallography: Reveals hydrogen bonding between the amine and Thr211 in AKT, absent in PI3K .
Basic: How can researchers mitigate racemization during storage or handling?
Answer:
- Storage: Lyophilized solid at -20°C under argon minimizes hydrolysis/racemization.
- In-solution stability: Monitor enantiopurity via chiral HPLC after 24-hour incubation in assay buffers (e.g., PBS pH 7.4) .
Advanced: What computational methods predict binding modes to serotonin receptors?
Answer:
- Docking: Use Schrödinger Glide with 5-HT2C receptor homology models (PDB: 6BQG). Fluoromethyl groups show hydrophobic packing with Phe327 .
- MD simulations: GROMACS trajectories (100 ns) assess ligand-receptor stability; RMSD < 2 Å indicates stable binding .
Basic: What safety protocols are advised for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during weighing/solubilization due to amine volatility .
Advanced: How do structural analogs with trifluoromethyl or dichlorophenyl groups compare in potency?
Answer:
- Trifluoromethyl analogs: Higher lipophilicity (clogP +0.5) improves blood-brain barrier penetration but reduces aqueous solubility .
- Dichlorophenyl analogs: Enhanced 5-HT2C affinity (Ki = 3 nM vs. 15 nM for fluoromethyl) but increased hERG liability (IC₅₀ = 8 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
